Ethyl 4-(2-(4-oxo-2-((4-sulfamoylphenyl)amino)-4,5-dihydrothiazol-5-yl)acetamido)benzoate
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Description
The compound “Ethyl 4-(2-(4-oxo-2-((4-sulfamoylphenyl)amino)-4,5-dihydrothiazol-5-yl)acetamido)benzoate” is a chemical compound with the molecular formula C20H20N4O6S2 . It is a derivative of thiazolidin-4-one, which is a scaffold that has been identified as having significant anticancer activity .
Synthesis Analysis
Thiazolidin-4-one derivatives, such as the compound , have been the subject of extensive research due to their potential as anticancer agents . Various synthetic strategies have been developed to produce these derivatives, including green and nanomaterial-based synthesis routes .Molecular Structure Analysis
The molecular structure of this compound includes a thiazolidin-4-one scaffold, which is a five-membered heterocycle system containing one nitrogen and one sulfur atom . This scaffold is present in many bioactive compounds and is known to enhance their pharmacological properties .Chemical Reactions Analysis
The synthesis of thiazolidin-4-one derivatives often involves multicomponent reactions, click reactions, and nano-catalysis . These methods aim to improve the selectivity, purity, and yield of the product, as well as its pharmacokinetic activity .Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, thiazolidin-4-one derivatives are generally known for their anticancer activity . They work by inhibiting various enzymes and cell lines, thereby demonstrating their potential as multi-target enzyme inhibitors .
Future Directions
The future of research into thiazolidin-4-one derivatives, including this compound, looks promising. The existing literature reveals that these compounds have shown significant anticancer activities . The goal for future research is to further explore these heterocyclic compounds as possible anticancer agents . This includes developing innovative synthetic strategies, studying their mechanisms of action, and improving their activity .
Properties
IUPAC Name |
ethyl 4-[[2-[4-oxo-2-(4-sulfamoylphenyl)imino-1,3-thiazolidin-5-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6S2/c1-2-30-19(27)12-3-5-13(6-4-12)22-17(25)11-16-18(26)24-20(31-16)23-14-7-9-15(10-8-14)32(21,28)29/h3-10,16H,2,11H2,1H3,(H,22,25)(H2,21,28,29)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJANLDSVIACKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)S(=O)(=O)N)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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